molecular formula C11H11NO3 B14463250 N-Methoxy-2-phenylsuccinimide CAS No. 66064-08-2

N-Methoxy-2-phenylsuccinimide

Katalognummer: B14463250
CAS-Nummer: 66064-08-2
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: VMABOKLGFTUARO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methoxy-2-phenylsuccinimide is a chemical compound belonging to the succinimide family. Succinimides are known for their applications in various fields, including pharmaceuticals, where they are used as anticonvulsants. This compound is structurally characterized by a succinimide ring substituted with a methoxy group and a phenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-2-phenylsuccinimide can be achieved through various synthetic routes. One common method involves the reaction of N-phenylsuccinimide with methanol in the presence of a catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methoxy-2-phenylsuccinimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Methoxy-2-phenylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Methoxy-2-phenylsuccinimide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an anticonvulsant.

    Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-Methoxy-2-phenylsuccinimide involves its interaction with molecular targets in the body. It is known to bind to T-type voltage-sensitive calcium channels, which play a crucial role in regulating calcium ion entry into cells. This interaction modulates various calcium-dependent processes, including muscle contraction, neurotransmitter release, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Phenylsuccinimide: Lacks the methoxy group, making it less versatile in certain reactions.

    Methsuximide: Contains a dimethyl group instead of a methoxy group, leading to different pharmacological properties.

    Phensuximide: Similar to methsuximide but with a different substitution pattern.

Uniqueness

This structural feature allows for more diverse chemical modifications and interactions compared to its analogs .

Eigenschaften

CAS-Nummer

66064-08-2

Molekularformel

C11H11NO3

Molekulargewicht

205.21 g/mol

IUPAC-Name

1-methoxy-3-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C11H11NO3/c1-15-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI-Schlüssel

VMABOKLGFTUARO-UHFFFAOYSA-N

Kanonische SMILES

CON1C(=O)CC(C1=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.